molecular formula C15H15NO3 B269375 N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide

N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide

Cat. No. B269375
M. Wt: 257.28 g/mol
InChI Key: AGHUMBAGZFUVJS-UHFFFAOYSA-N
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Description

N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, commonly known as MAFP, is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a vital role in various physiological processes. MAFP has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer.

Mechanism of Action

MAFP works by inhibiting the enzyme N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, MAFP increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
MAFP has been shown to have various biochemical and physiological effects. It increases the levels of endocannabinoids such as anandamide and 2-AG, which in turn activate the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

MAFP has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it is not very stable and can degrade over time, which can affect the accuracy of the results.

Future Directions

There are several future directions for the study of MAFP. One direction is to investigate its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosing and delivery. Additionally, further research is needed to understand the long-term effects of MAFP on the endocannabinoid system and its potential side effects.

Synthesis Methods

MAFP can be synthesized by the reaction of 4-[(2-methyl-2-propenyl)oxy]benzoyl chloride with furfurylamine in the presence of a base such as potassium carbonate. The reaction yields MAFP as a white crystalline solid with a high purity.

Scientific Research Applications

MAFP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent analgesic effect in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. MAFP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, MAFP has been shown to have anxiolytic effects in animal models of anxiety.

properties

Product Name

N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-[4-(2-methylprop-2-enoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H15NO3/c1-11(2)10-19-13-7-5-12(6-8-13)16-15(17)14-4-3-9-18-14/h3-9H,1,10H2,2H3,(H,16,17)

InChI Key

AGHUMBAGZFUVJS-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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